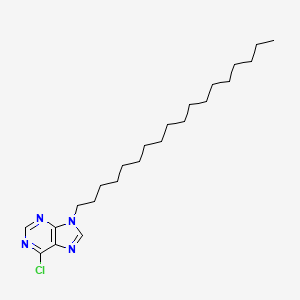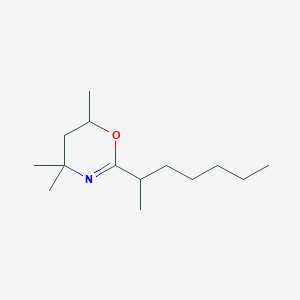
6-Chloro-9-octadecylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-octadecylpurine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a long octadecyl chain and a chlorine atom to the purine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-octadecylpurine typically involves the alkylation of 6-chloropurine with octadecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-octadecylpurine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of 9-octadecylpurine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl purine derivatives.
Applications De Recherche Scientifique
6-Chloro-9-octadecylpurine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential antitumor and antiviral activities.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-octadecylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The long octadecyl chain allows it to integrate into lipid membranes, potentially disrupting cellular processes. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of enzymes or other proteins. The purine ring can also interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler analog without the octadecyl chain, used in various synthetic applications.
9-Octadecylpurine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
6-Mercaptopurine: Contains a thiol group instead of chlorine, used as an antileukemic drug.
Uniqueness
6-Chloro-9-octadecylpurine is unique due to the combination of the long hydrophobic octadecyl chain and the reactive chlorine atom. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that simpler purine derivatives cannot.
Propriétés
Numéro CAS |
68180-21-2 |
|---|---|
Formule moléculaire |
C23H39ClN4 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
6-chloro-9-octadecylpurine |
InChI |
InChI=1S/C23H39ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3 |
Clé InChI |
RKDHBFHIJFZQOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)


![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)



